Cas no 1638784-98-1 (4,7-Diazaspiro[2.5]octan-6-one)
![4,7-Diazaspiro[2.5]octan-6-one structure](https://ja.kuujia.com/scimg/cas/1638784-98-1x500.png)
4,7-Diazaspiro[2.5]octan-6-one 化学的及び物理的性質
名前と識別子
-
- 4,7-Diazaspiro[2.5]octan-6-one
- CS-0185047
- EN300-7079642
- F90049
- PB46906
- PS-15453
- 1638784-98-1
- SY321135
-
- MDL: MFCD28654276
- インチ: 1S/C6H10N2O/c9-5-3-8-6(1-2-6)4-7-5/h8H,1-4H2,(H,7,9)
- InChIKey: KBVSXSGJPRMNQF-UHFFFAOYSA-N
- ほほえんだ: C1C2(CNC(=O)CN2)C1
計算された属性
- せいみつぶんしりょう: 126.079312947g/mol
- どういたいしつりょう: 126.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
4,7-Diazaspiro[2.5]octan-6-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07624-1G |
4,7-diazaspiro[2.5]octan-6-one |
1638784-98-1 | 97% | 1g |
¥ 5,610.00 | 2023-04-14 | |
Chemenu | CM1017774-250mg |
4,7-diazaspiro[2.5]octan-6-one |
1638784-98-1 | 95%+ | 250mg |
$408 | 2023-02-18 | |
Enamine | EN300-7079642-10.0g |
4,7-diazaspiro[2.5]octan-6-one |
1638784-98-1 | 95.0% | 10.0g |
$4052.0 | 2025-03-12 | |
Aaron | AR0223B4-100mg |
4,7-diazaspiro[2.5]octan-6-one |
1638784-98-1 | 97% | 100mg |
$244.00 | 2025-02-13 | |
1PlusChem | 1P02232S-100mg |
4,7-diazaspiro[2.5]octan-6-one |
1638784-98-1 | 97% | 100mg |
$221.00 | 2024-06-19 | |
Ambeed | A1468073-100mg |
4,7-Diazaspiro[2.5]octan-6-one |
1638784-98-1 | 97% | 100mg |
$302.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07624-5.0g |
4,7-diazaspiro[2.5]octan-6-one |
1638784-98-1 | 97% | 5.0g |
¥16830.0000 | 2024-07-24 | |
eNovation Chemicals LLC | Y1009995-5g |
4,7-diazaspiro[2.5]octan-6-one |
1638784-98-1 | 95% | 5g |
$3165 | 2025-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07624-100MG |
4,7-diazaspiro[2.5]octan-6-one |
1638784-98-1 | 97% | 100MG |
¥ 1,405.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07624-5G |
4,7-diazaspiro[2.5]octan-6-one |
1638784-98-1 | 97% | 5g |
¥ 16,830.00 | 2023-04-14 |
4,7-Diazaspiro[2.5]octan-6-one 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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2. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
4,7-Diazaspiro[2.5]octan-6-oneに関する追加情報
4,7-Diazaspiro[2.5]octan-6-one: A Comprehensive Overview
4,7-Diazaspiro[2.5]octan-6-one, identified by the CAS registry number 1638784-98-1, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the spirocyclic family, characterized by its spirocyclic structure, which consists of two rings sharing a single atom. The presence of nitrogen atoms in the structure further enhances its chemical versatility and reactivity.
The structural formula of 4,7-diazaspiro[2.5]octan-6-one reveals a spirocyclic system where a six-membered ring (hexane) is fused with a five-membered ring (pyrrolidine), creating a bicyclic framework. The ketone group at position 6 adds to its functional diversity, making it a valuable precursor in various synthetic pathways. Recent studies have highlighted its potential as a building block in the synthesis of complex molecules, including pharmaceutical agents and advanced materials.
One of the most intriguing aspects of 4,7-diazaspiro[2.5]octan-6-one is its ability to participate in intramolecular reactions due to its compact spirocyclic structure. This property has been exploited in recent research to develop novel synthetic methodologies for constructing bioactive compounds. For instance, researchers have utilized this compound as a key intermediate in the synthesis of macrocyclic antibiotics and anticancer agents.
In terms of synthesis, 4,7-diazaspiro[2.5]octan-6-one can be prepared via various routes, including cyclization reactions of amino carbonyl compounds or through the condensation of aldehydes with amine derivatives. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
The application of 4,7-diazaspiro[2.5]octan-6-one extends beyond organic synthesis into materials science and drug discovery. Its rigid spirocyclic framework makes it an ideal candidate for designing molecular scaffolds with tailored physical and chemical properties. For example, it has been employed as a chiral auxiliary in asymmetric synthesis and as a component in self-assembling nanostructures.
Recent studies have also explored the use of 4,7-diazaspiro[2.5]octan-6-one in catalysis, where its nitrogen atoms can act as Lewis basic sites or serve as coordination centers for metal complexes. This has led to the development of novel catalysts for olefin polymerization and enantioselective reductions.
In conclusion, 4,7-diazaspiro[2.5]octan-6-one, with its unique structural features and versatile reactivity, continues to be a focal point in chemical research. Its applications span across multiple disciplines, and ongoing investigations promise to unlock even more potential uses in the near future.
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